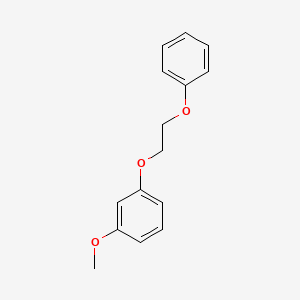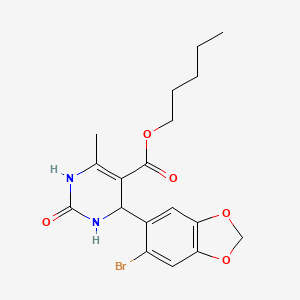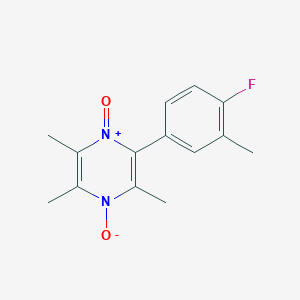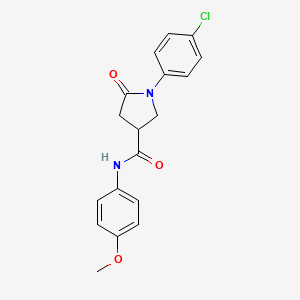
1-methoxy-3-(2-phenoxyethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-3-(2-phenoxyethoxy)benzene, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). This compound has been synthesized using various methods and has shown promise in research related to breast cancer treatment and prevention.
Wirkmechanismus
1-methoxy-3-(2-phenoxyethoxy)benzene acts as a SERM by binding to estrogen receptors and modulating their activity. It has a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα), which makes it a selective modulator. This compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to increase bone mineral density by promoting the differentiation of osteoblasts, which are cells that build bone.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity as a SERM, this compound has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant effects, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methoxy-3-(2-phenoxyethoxy)benzene in lab experiments is its selectivity for ERβ, which makes it a useful tool for studying the role of this receptor in breast cancer and other diseases. Another advantage is its ability to induce apoptosis in breast cancer cells, which makes it a potential candidate for breast cancer treatment. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other SERMs such as tamoxifen. This means that higher concentrations of this compound may be required to achieve the desired effects.
Zukünftige Richtungen
There are a number of future directions for research on 1-methoxy-3-(2-phenoxyethoxy)benzene. One area of focus could be the development of more potent analogs of this compound that could be used in breast cancer treatment. Another area of focus could be the development of this compound-based treatments for other diseases such as osteoporosis and inflammatory diseases. Additionally, more research could be done on the antioxidant effects of this compound and its potential as a treatment for neurodegenerative diseases. Overall, the potential of this compound as a SERM and its various biochemical and physiological effects make it an intriguing compound for further study.
Synthesemethoden
1-methoxy-3-(2-phenoxyethoxy)benzene can be synthesized using various methods, including the Williamson ether synthesis and the Suzuki coupling reaction. The Williamson ether synthesis involves the reaction between 1-methoxy-3-bromobenzene and 2-phenoxyethanol in the presence of a base such as potassium carbonate. The Suzuki coupling reaction involves the reaction between 1-methoxy-3-boronobenzene and 2-phenoxyethanol in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-methoxy-3-(2-phenoxyethoxy)benzene has been studied for its potential as a SERM, which means that it can selectively bind to estrogen receptors and modulate their activity. This has implications for breast cancer treatment and prevention, as estrogen plays a key role in the development and growth of breast cancer. This compound has also been studied for its potential as a treatment for osteoporosis, as it can increase bone mineral density.
Eigenschaften
IUPAC Name |
1-methoxy-3-(2-phenoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-16-14-8-5-9-15(12-14)18-11-10-17-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKEYBECBFDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)


![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![ethyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5179157.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)

![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)

![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5179216.png)
![3-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5179220.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)
